[1-(Furan-2-yl)-3-methylbut-3-en-1-yl]propanedinitrile
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Overview
Description
[1-(Furan-2-yl)-3-methylbut-3-en-1-yl]propanedinitrile: is an organic compound featuring a furan ring, a butenyl chain, and a propanedinitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Furan-2-yl)-3-methylbut-3-en-1-yl]propanedinitrile typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized via several methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.
Attachment of the Butenyl Chain: The butenyl chain can be introduced through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene.
Introduction of the Propanedinitrile Group: The propanedinitrile group can be added via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a nitrile group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) are commonly used.
Major Products
Oxidation: Furan-2-carboxylic acid.
Reduction: [1-(Furan-2-yl)-3-methylbut-3-en-1-yl]propanediamine.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
[1-(Furan-2-yl)-3-methylbut-3-en-1-yl]propanedinitrile: has several applications in scientific research:
Mechanism of Action
The mechanism of action of [1-(Furan-2-yl)-3-methylbut-3-en-1-yl]propanedinitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
[1-(Furan-2-yl)-3-methylbut-3-en-1-yl]propanedinitrile: can be compared with other furan derivatives:
Properties
CAS No. |
109849-44-7 |
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Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
2-[1-(furan-2-yl)-3-methylbut-3-enyl]propanedinitrile |
InChI |
InChI=1S/C12H12N2O/c1-9(2)6-11(10(7-13)8-14)12-4-3-5-15-12/h3-5,10-11H,1,6H2,2H3 |
InChI Key |
OQACFXNYTFSSLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC(C1=CC=CO1)C(C#N)C#N |
Origin of Product |
United States |
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